molecular formula C14H17N5O2 B2779632 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 2034228-62-9

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Cat. No. B2779632
CAS RN: 2034228-62-9
M. Wt: 287.323
InChI Key: SUHXVYHPEFTNQM-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide, also known as THPP, is a chemical compound that has been synthesized for its potential applications in scientific research. THPP belongs to the class of pyrazine-2-carboxamide derivatives and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide have been explored to produce molecules with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. Microwave-assisted synthesis has been utilized for rapid and efficient production of tetrazolyl pyrazole amides, highlighting the compound's role in facilitating novel synthetic routes for biologically active molecules (Jun Hu et al., 2011). Furthermore, studies on pyrazines and related heterocycles have shown that they can serve as building blocks for the synthesis of complex structures useful in medicinal chemistry, such as pyrazines, piperazinones, and quinoxalines, through reactions with 1,2-diamines (Domitila Aparicio et al., 2006).

Biological Activity

Compounds derived from or related to this compound have been evaluated for their cytotoxic activities. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of molecules synthesized from pyrazine derivatives have been extensively investigated. New compounds showing remarkable anti-avian influenza virus activity have been synthesized, demonstrating the role of pyrazine derivatives in addressing viral diseases (A. Hebishy et al., 2020). Additionally, hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids have been studied for their structure, spectroscopic characteristics, and potential applications, including antimicrobial activity (J. S. Al‐Otaibi et al., 2020).

Chemical Characterization and Structural Analysis

The chemical characterization and structural analysis of pyrazine derivatives have provided insights into their reactivity and potential applications. For example, the stabilization of (N-methyleneamino)imidoylketenes leading to the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines highlights the utility of pyrazine derivatives in generating novel heterocyclic compounds with potential pharmaceutical applications (N. Lisowskaya et al., 2004).

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(13-8-15-4-5-16-13)18-11-7-17-19(9-11)10-12-3-1-2-6-21-12/h4-5,7-9,12H,1-3,6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXVYHPEFTNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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